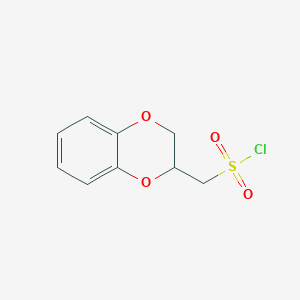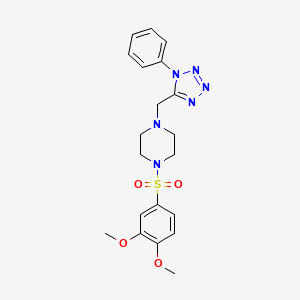
3-Amino-5-methylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-methylhexan-1-ol: is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone, making it both an amine and an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing 3-Amino-5-methylhexan-1-ol involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Amination of Alcohols: Another method involves the direct amination of 5-methylhexan-1-ol using ammonia or primary amines in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel. This reaction is usually performed under high pressure and temperature to achieve high yields.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, this compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process involves the use of hydrogen gas and a metal catalyst such as platinum or palladium.
Biocatalysis: Enzymatic methods using transaminases or reductases have also been explored for the production of this compound, offering a more environmentally friendly and selective approach.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Amino-5-methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium cyanoborohydride (NaBH3CN).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or sulfonates. Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizers in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and NaBH3CN in inert solvents like THF or ethanol.
Substitution: SOCl2, TsCl, and other halogenating agents under anhydrous conditions.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Halides, sulfonates, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Ligands: 3-Amino-5-methylhexan-1-ol is used as a building block for the synthesis of chiral ligands, which are essential in asymmetric catalysis.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology:
Enzyme Inhibitors: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: It is explored for its potential use in the development of new drugs, especially those targeting neurological and metabolic disorders.
Industry:
Surfactants and Emulsifiers: The compound is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Polymer Additives: It is also used as an additive in polymer production to enhance properties such as flexibility and durability.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Interaction: 3-Amino-5-methylhexan-1-ol interacts with enzymes by binding to their active sites, thereby inhibiting their activity. This interaction can affect various metabolic pathways, leading to changes in cellular functions.
Receptor Binding: The compound may also bind to specific receptors on cell membranes, triggering a cascade of intracellular signaling events that result in physiological responses.
Comparaison Avec Des Composés Similaires
3-Amino-5-methylhexan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
3-Amino-5-methylhexanoic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
3-Amino-5-methylhexane: Similar structure but without the hydroxyl group.
Uniqueness:
Functional Groups:
Chirality: The chiral nature of the compound adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Propriétés
IUPAC Name |
3-amino-5-methylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULOSAJSWGBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)
![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)


![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)


![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2520216.png)

